HIV-1 Capsid Inhibition: Indolin-5-amine Substituted Phenylalanine Exhibits Superior Antiviral Potency Compared to a Methoxyaniline Analog
In a direct head-to-head comparison, a phenylalanine derivative containing an indolin-5-amine substituent (compound V-25i) demonstrated approximately 2-fold greater antiviral potency against HIV-1 than a closely related analog containing a 4-methoxy-N-methylaniline substituent (compound II-13c) [1].
| Evidence Dimension | Antiviral Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.57 μM (for indolin-5-amine substituted phenylalanine V-25i) |
| Comparator Or Baseline | EC50 = 5.14 μM (for 4-methoxy-N-methylaniline substituted phenylalanine II-13c) |
| Quantified Difference | ~2-fold higher potency (lower EC50) |
| Conditions | In vitro anti-HIV-1 activity assay; lead compound PF-74 EC50 = 0.42 μM [1]. |
Why This Matters
This quantifiable potency difference demonstrates that the indolin-5-amine moiety can confer a significant advantage in target engagement for HIV-1 capsid inhibition, a critical factor when selecting a starting scaffold for medicinal chemistry optimization.
- [1] Dick, A., Chen, C. H., Rathi, B., Zhan, P., Kang, D., Liu, X., Sharma, P. P., & Wang, Z. (2021). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Bioorganic & Medicinal Chemistry, 48, 116414. View Source
